molecular formula C19H20N4O2 B2622708 5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941909-79-1

5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2622708
CAS No.: 941909-79-1
M. Wt: 336.395
InChI Key: QQSBSJWWVXERDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound known for its diverse chemical properties and potential applications across various fields. This compound has attracted significant interest due to its unique structure, which features a fusion of isoquinoline and pyridopyrimidine frameworks.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Formation of 3,4-Dihydroisoquinoline:

    • Reagent: Isoquinoline

    • Reaction: Reduction using catalytic hydrogenation

    • Conditions: High pressure, presence of a metal catalyst like palladium on carbon (Pd/C).

  • Step 2: Synthesis of 1,3,6-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione:

    • Reagent: 2,4-diaminopyrimidine

    • Reaction: Methylation using methyl iodide (CH3I)

    • Conditions: Base like potassium carbonate (K2CO3), solvent like dimethylformamide (DMF).

  • Step 3: Coupling of Intermediate Compounds:

    • Reagents: 3,4-Dihydroisoquinoline and 1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione

    • Reaction: Coupling through nucleophilic substitution or condensation

    • Conditions: Suitable catalyst and organic solvent.

Industrial Production Methods: Industrial synthesis may employ continuous flow reactors for hydrogenation and methylation steps, providing better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • Reagent: Potassium permanganate (KMnO4)

    • Major Products: Oxidized derivatives at specific sites on the molecule.

  • Reduction:

    • Reagent: Sodium borohydride (NaBH4)

    • Major Products: Reduced forms, including conversion of carbonyl groups to alcohols.

  • Substitution:

    • Reagent: Halogenated solvents or other nucleophiles

    • Major Products: Substituted analogues depending on nucleophile used.

Scientific Research Applications

This compound has found applications in:

  • Chemistry:

    • Used as a starting material or intermediate in organic synthesis.

    • Study of its reactivity and stability under various conditions.

  • Biology:

    • Exploration of its potential as a ligand in protein binding studies.

    • Investigating its bioactivity and interaction with biological systems.

  • Medicine:

    • Potential drug candidate for its pharmacological properties.

    • Research in its efficacy and safety in preclinical studies.

  • Industry:

    • Utilized in the production of specialized chemicals.

    • Application in materials science for developing new materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways:

  • Binding Sites: Binds to specific receptors or enzymes depending on its structural conformation.

  • Pathways Involved: Interacts with cellular signaling pathways, potentially influencing gene expression and protein activity.

Comparison with Similar Compounds

This compound can be compared with others such as:

  • 5-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

  • 5-(Isoquinolin-2-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione

  • 4,6-Dimethylpyrido[2,3-d]pyrimidine-2,5(1H,3H)-dione

Uniqueness:

  • Structural Differences: Introduction of different substituents on the isoquinoline and pyridopyrimidine rings.

  • Reactivity: Variations in reactivity depending on functional groups and their positions.

  • Applications: Each compound may have different biological activities and uses, making 5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione unique in its specific applications and properties.

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-10-20-17-15(18(24)22(3)19(25)21(17)2)16(12)23-9-8-13-6-4-5-7-14(13)11-23/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSBSJWWVXERDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1N3CCC4=CC=CC=C4C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.